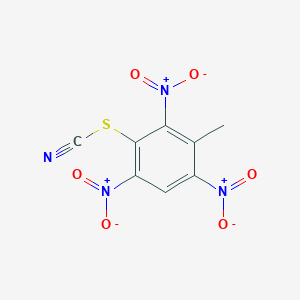
3-Methyl-2,4,6-trinitrophenyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2,4,6-trinitrophenyl thiocyanate is a chemical compound with the molecular formula C8H4N4O6S It is known for its complex structure, which includes a phenyl ring substituted with three nitro groups, a methyl group, and a thiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,4,6-trinitrophenyl thiocyanate typically involves the nitration of 3-methylphenol followed by the introduction of the thiocyanate group. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts, and it is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is typically purified through recrystallization or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,4,6-trinitrophenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different derivatives.
Substitution: The thiocyanate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and alcohols can be used to substitute the thiocyanate group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can lead to the formation of 3-methyl-2,4,6-triaminophenyl thiocyanate, while substitution reactions can yield various derivatives with different functional groups.
Scientific Research Applications
3-Methyl-2,4,6-trinitrophenyl thiocyanate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2,4,6-trinitrophenyl thiocyanate involves its interaction with specific molecular targets and pathways. The nitro groups and thiocyanate group play a crucial role in its reactivity and biological activity. The compound can interact with cellular components, leading to various biochemical effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trinitrophenyl thiocyanate
- 3-Methyl-2,4,6-trinitrophenyl isothiocyanate
- 2,4,6-Trinitrophenyl isothiocyanate
Uniqueness
3-Methyl-2,4,6-trinitrophenyl thiocyanate is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural difference sets it apart from other similar compounds and can lead to distinct properties and applications.
Properties
CAS No. |
61011-84-5 |
|---|---|
Molecular Formula |
C8H4N4O6S |
Molecular Weight |
284.21 g/mol |
IUPAC Name |
(3-methyl-2,4,6-trinitrophenyl) thiocyanate |
InChI |
InChI=1S/C8H4N4O6S/c1-4-5(10(13)14)2-6(11(15)16)8(19-3-9)7(4)12(17)18/h2H,1H3 |
InChI Key |
SXPXKMAZEQYQLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















